
2,3,4-tri-O-acetyl-a-L-fucosyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,4-Tri-O-acetyl-a-L-fucosyl bromide is synthesized from 2,3,4-tri-O-acetyl-a-L-fucopyranose. The synthesis involves the bromination of the fucopyranose derivative using hydrogen bromide (HBr) in acetic acid (AcOH) at low temperatures . The reaction is typically carried out at 0°C to room temperature to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory synthesis, with adjustments for scale and efficiency. The compound is often produced in high purity for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Tri-O-acetyl-a-L-fucosyl bromide primarily undergoes substitution reactions, particularly in glycosylation processes . It can also participate in click chemistry reactions, which are used to form stable and biocompatible products .
Common Reagents and Conditions:
Glycosylation Reactions: Common reagents include glycosyl acceptors such as alcohols and amines.
Click Chemistry: Reagents such as azides and alkynes are used under copper-catalyzed conditions to form triazoles.
Major Products: The major products formed from these reactions are glycosides and triazoles, which are important in the synthesis of complex carbohydrates and bioconjugates .
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-acetyl-a-L-fucosyl bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 2,3,4-tri-O-acetyl-a-L-fucosyl bromide involves its role as a glycosyl donor in glycosylation reactions. The bromide group is displaced by a nucleophile, typically an alcohol or amine, resulting in the formation of a glycosidic bond . This process is catalyzed by acids or metal catalysts, facilitating the transfer of the fucosyl group to the acceptor molecule .
Comparación Con Compuestos Similares
2,3,4-Tri-O-acetyl-6-deoxy-L-galactopyranosyl bromide: Similar in structure but differs in the position of the bromide group.
1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucopyranos: A fluorinated derivative used as a fucosyltransferase inhibitor.
Uniqueness: 2,3,4-Tri-O-acetyl-a-L-fucosyl bromide is unique due to its high reactivity and selectivity in glycosylation reactions. Its ability to form stable glycosidic bonds makes it a valuable reagent in the synthesis of complex carbohydrates and bioconjugates .
Propiedades
Fórmula molecular |
C12H17BrO7 |
|---|---|
Peso molecular |
353.16 g/mol |
Nombre IUPAC |
[(3R,4S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5?,9-,10+,11?,12?/m1/s1 |
Clave InChI |
XUZQAPSYNYIKSR-LBMIOZDYSA-N |
SMILES isomérico |
CC1[C@H]([C@@H](C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



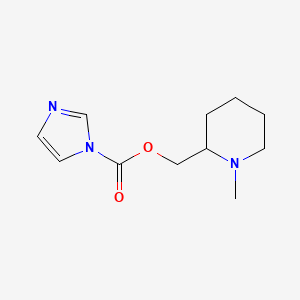
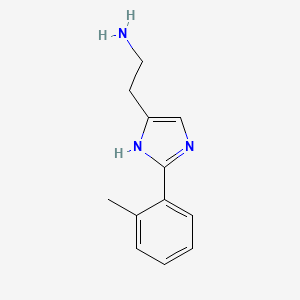
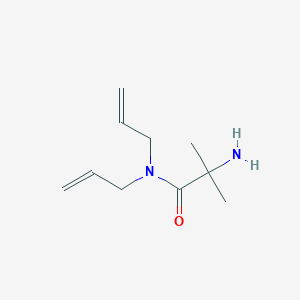
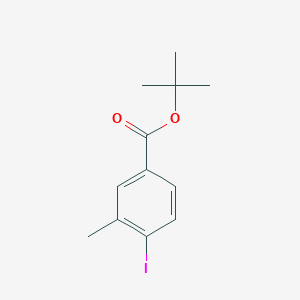
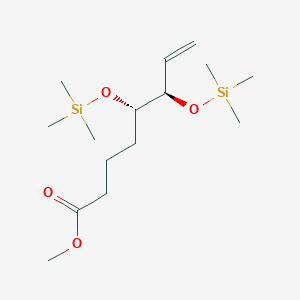

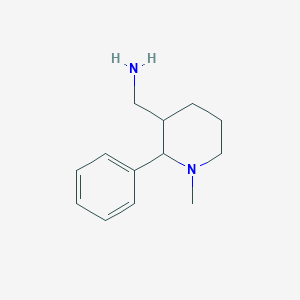

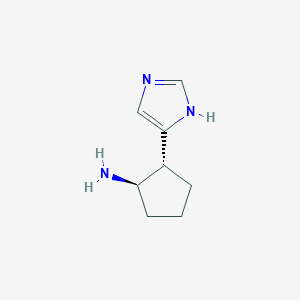

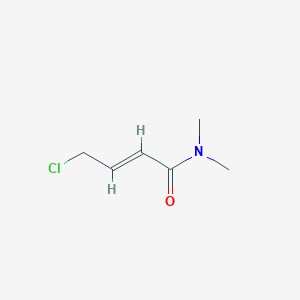
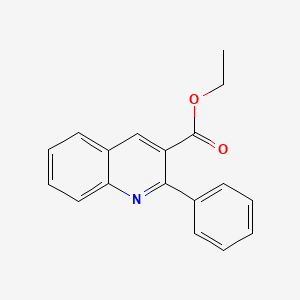
![(1S,2R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B12821629.png)
